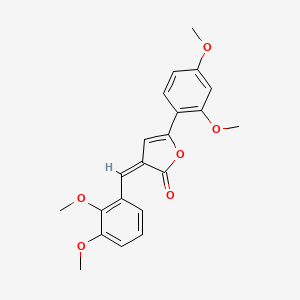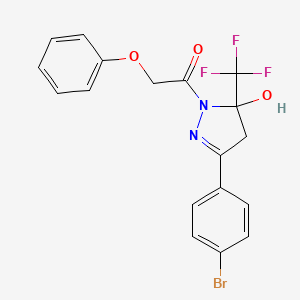![molecular formula C19H24N2O4 B5143887 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane, also known as MMBO, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. In cancer cells, 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. In Alzheimer's disease, 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane also has potential applications in the treatment of Alzheimer's disease and as a molecular probe for the detection of specific biomolecules in biological samples.
One of the limitations of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations. 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane, including:
1. Further optimization of the synthesis method to obtain higher yields and purity of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane.
2. Investigation of the mechanism of action of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane in cancer cells and Alzheimer's disease to identify specific targets for drug development.
3. Development of new drugs based on 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane with improved efficacy and fewer side effects.
4. Study of the potential applications of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane in other fields, such as material science and environmental science.
5. Investigation of the potential toxicity of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane in vivo and in clinical trials to determine its safety for human use.
Conclusion:
In conclusion, 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. The synthesis method of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been optimized to obtain high yields and purity of the compound, and it has been shown to exhibit potent antitumor activity against various cancer cell lines and potential applications in the treatment of Alzheimer's disease and as a molecular probe for the detection of specific biomolecules in biological samples. Further research is needed to fully understand the mechanism of action of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane and to develop new drugs based on this compound with improved efficacy and fewer side effects.
合成方法
The synthesis of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane involves the reaction of 2-methoxy-4-methylphenol with 2-bromoethylamine hydrobromide to form an intermediate compound, which is then reacted with 4-formyl-1,3-oxazol-5-amine to produce 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane. The synthesis method has been optimized to obtain high yields of 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane, and the purity of the compound has been confirmed using various analytical techniques.
科学研究应用
1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of the disease.
In drug discovery, 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects. 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has also been studied for its potential use as a molecular probe for the detection of specific biomolecules in biological samples.
In material science, 1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane has been used as a building block for the synthesis of various functional materials, including polymers, nanoparticles, and metal-organic frameworks.
属性
IUPAC Name |
azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-7-8-16(17(11-14)23-2)24-13-18-20-15(12-25-18)19(22)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHELEPFJXKPTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=CO2)C(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

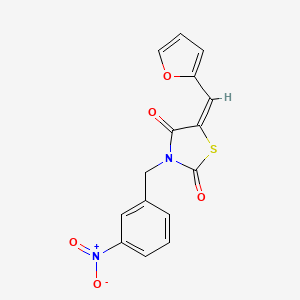
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5143833.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)
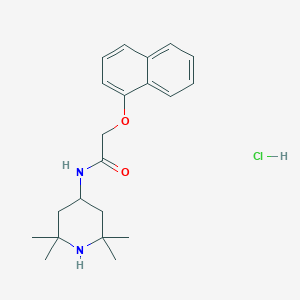
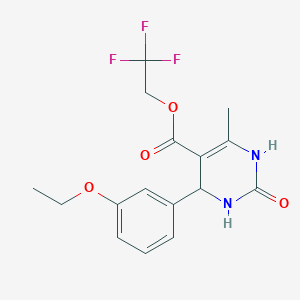
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
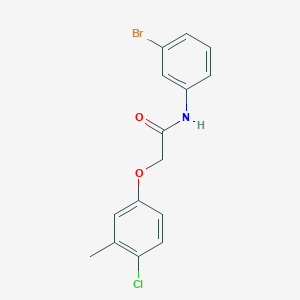
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)

